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Compound of Interest

Compound Name: MEGA-8

Cat. No.: B1202969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to MEGA-8
MEGA-8 (Octanoyl-N-methylglucamide) is a non-ionic detergent widely utilized in the structural

analysis of membrane proteins. Its non-denaturing properties make it an effective agent for

solubilizing membrane proteins from the lipid bilayer while preserving their native structure and

biological activity.[1][2] Key characteristics of MEGA-8 include its transparency in the UV region

of the electromagnetic spectrum, which prevents interference with protein concentration

measurements, and a relatively high critical micelle concentration (CMC) that facilitates its

removal by dialysis.[1][2] These properties make MEGA-8 a valuable tool for researchers in

structural biology, particularly for studies involving X-ray crystallography and cryo-electron

microscopy (cryo-EM).

Properties of MEGA-8
A comprehensive understanding of the physicochemical properties of MEGA-8 is essential for

its effective application in membrane protein research. These properties influence its behavior

in solution and its interaction with membrane proteins.
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Property Value References

Molecular Weight 321.4 g/mol [3][4]

Molecular Formula C₁₅H₃₁NO₆ [3][4]

Type Non-ionic [2][4]

Appearance White powder [4]

Purity >99% [4]

Solubility Water soluble [4]

Critical Micelle Concentration

(CMC)
58-79 mM (in water at 25°C) [2][3][4][5]

Experimental Protocols
I. Membrane Protein Solubilization
The initial and most critical step in the purification of membrane proteins is their extraction from

the native membrane environment using a suitable detergent. The goal is to disrupt the lipid

bilayer and form stable protein-detergent micelles without denaturing the protein.
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Start: Harvest Cells Expressing Target Protein

Prepare Membrane Fraction by Centrifugation

Solubilize Membranes with MEGA-8 Containing Buffer

High-Speed Centrifugation to Pellet Insoluble Material

Collect Supernatant Containing Solubilized Protein-Detergent Complexes

Proceed to Purification

Click to download full resolution via product page

Caption: Workflow for membrane protein solubilization using MEGA-8.

Protocol for Solubilization Screening:

Prepare Membrane Fractions: Isolate cell membranes containing the protein of interest using

standard cell lysis and ultracentrifugation protocols. Resuspend the membrane pellet in a

buffer appropriate for your protein (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

Detergent Screening: To determine the optimal MEGA-8 concentration, perform small-scale

solubilization trials.
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Prepare a series of buffers containing varying concentrations of MEGA-8, typically ranging

from 1 to 5 times the CMC (e.g., 60 mM, 120 mM, 180 mM, 240 mM, 300 mM).

Add the membrane suspension to each MEGA-8 buffer at a protein-to-detergent ratio of

approximately 1:10 (w/w).

Incubate the mixtures for 1-2 hours at 4°C with gentle agitation.

Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to

pellet any unsolubilized membrane fragments and aggregated protein.

Analysis: Carefully collect the supernatant, which contains the solubilized protein-detergent

complexes. Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blot

(if an antibody is available) to assess the solubilization efficiency at each MEGA-8
concentration. The optimal concentration will be the one that yields the highest amount of

soluble, monodisperse protein.

II. Purification of Solubilized Membrane Proteins
Once solubilized, the membrane protein of interest must be purified from other cellular

components. Affinity chromatography is a commonly used method, followed by size-exclusion

chromatography (SEC) to ensure homogeneity. Throughout the purification process, it is crucial

to maintain a MEGA-8 concentration above its CMC to keep the protein soluble.
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Start: Solubilized Protein-Detergent Complexes

Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins)

Wash Column with Buffer Containing MEGA-8 (above CMC)

Elute Protein with Buffer Containing MEGA-8

Size-Exclusion Chromatography (SEC) for Polishing

Homogeneous Protein-Detergent Complexes

Click to download full resolution via product page

Caption: Purification workflow for MEGA-8 solubilized membrane proteins.

General Purification Protocol:

Affinity Chromatography:

Equilibrate an affinity column (e.g., Ni-NTA for His-tagged proteins) with a buffer containing

MEGA-8 at a concentration of 1-2 times the CMC (e.g., 60-120 mM).

Load the supernatant from the solubilization step onto the column.
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Wash the column extensively with the equilibration buffer to remove non-specifically bound

proteins.

Elute the target protein using an appropriate elution buffer (e.g., containing imidazole for

His-tagged proteins) that also includes MEGA-8 at a concentration above its CMC.

Size-Exclusion Chromatography (SEC):

Concentrate the eluted protein from the affinity step.

Equilibrate a SEC column with a buffer containing MEGA-8 (1-2 x CMC).

Load the concentrated protein onto the SEC column to separate the monodisperse

protein-detergent complexes from aggregates and other impurities.

Collect fractions corresponding to the monodisperse peak and analyze by SDS-PAGE for

purity.

III. Structural Analysis by X-ray Crystallography and
Cryo-EM
The ultimate goal of this workflow is to obtain a high-resolution 3D structure of the membrane

protein. The purified, homogeneous protein-detergent complexes can be used for either X-ray

crystallography or cryo-EM.
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Homogeneous Protein-Detergent Complexes in MEGA-8

X-ray Crystallography Cryo-Electron Microscopy

Crystallization Screening Cryo-EM Grid Preparation

Crystal Optimization

X-ray Diffraction

Structure Determination

Data Collection

Image Processing & 3D Reconstruction
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Caption: Pathways to structural analysis from purified protein-detergent complexes.

Protocol for Crystallization Screening:

Concentrate Protein: Concentrate the purified protein in MEGA-8 to a concentration suitable

for crystallization, typically 5-10 mg/mL.

Screening: Use commercial or in-house crystallization screens to test a wide range of

precipitant conditions. The high CMC of MEGA-8 can be advantageous in crystallization as it

may be more easily displaced during crystal packing.
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Optimization: Once initial crystal hits are identified, optimize the conditions by fine-tuning the

precipitant concentration, pH, and additives.

Protocol for Cryo-EM Grid Preparation:

Concentration Adjustment: Adjust the concentration of the purified protein in MEGA-8 to an

optimal range for cryo-EM, typically 1-5 mg/mL.

Grid Preparation: Apply a small volume (2-3 µL) of the protein solution to a glow-discharged

cryo-EM grid.

Vitrification: Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in

liquid ethane.

Screening: Screen the frozen grids in a transmission electron microscope to assess particle

distribution and ice thickness. The optimal concentration of MEGA-8 should be sufficient to

maintain protein stability without causing excessive background noise in the images.

Reconstitution for Functional Studies
To validate the biological activity of the purified membrane protein, it can be reconstituted into

an artificial lipid bilayer, such as liposomes. The high CMC of MEGA-8 allows for its efficient

removal, which is crucial for successful reconstitution.

Protocol for Reconstitution into Liposomes:

Prepare Liposomes: Prepare liposomes with a lipid composition that mimics the native

membrane environment.

Mix Protein and Liposomes: Mix the purified protein-detergent complexes with the pre-

formed liposomes.

Detergent Removal: Remove the MEGA-8 by dialysis against a detergent-free buffer. The

gradual removal of the detergent will lead to the spontaneous insertion of the membrane

protein into the lipid bilayer.

Functional Assay: Perform a functional assay to confirm that the reconstituted protein is

active. For example, for a transporter protein, you could measure its ability to transport a
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specific substrate across the liposome membrane.[6][7]

Conclusion
MEGA-8 is a versatile and effective non-ionic detergent for the solubilization, purification, and

structural analysis of membrane proteins. Its favorable physicochemical properties, particularly

its high critical micelle concentration, make it a valuable tool for researchers aiming to preserve

the native structure and function of their target proteins. The protocols outlined in these

application notes provide a general framework for utilizing MEGA-8 in the challenging field of

membrane protein structural biology. However, it is important to note that optimal conditions will

vary for each specific membrane protein and should be determined empirically.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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